5-Methoxypicolinimidamide hydrochloride

Catalog No.
S3315323
CAS No.
1179359-60-4
M.F
C7H10ClN3O
M. Wt
187.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxypicolinimidamide hydrochloride

Researchers often encounter poor solubility and stability with free-base picolinimidamide derivatives. 5-Methoxypicolinimidamide hydrochloride overcomes these limitations.

  • HCl salt form ensures high polar solubility for accurate aqueous-phase dosing.
  • Stable solid minimizes degradation, ensuring consistent quality.
  • 5-Methoxy substitution retains specific electronic effects critical for catalytic selectivity and target engagement in SAR.

Suited for transformations requiring suppression of β-hydride elimination.

CAS Number

1179359-60-4

Product Name

5-Methoxypicolinimidamide hydrochloride

IUPAC Name

5-methoxypyridine-2-carboximidamide;hydrochloride

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63

InChI

InChI=1S/C7H9N3O.ClH/c1-11-5-2-3-6(7(8)9)10-4-5;/h2-4H,1H3,(H3,8,9);1H

InChI Key

AKXGSCNOQOBHDQ-UHFFFAOYSA-N

SMILES

COC1=CN=C(C=C1)C(=N)N.Cl

Canonical SMILES

COC1=CN=C(C=C1)C(=N)N.Cl

Synonyms

5-Methoxypyridine-2-carboximidamide hydrochloride, 5-Methoxy-2-pyridinecarboximidamide hydrochloride, 5-Methoxypicolinamidine hydrochloride

Purity

≥97%

Package Size

250 mg, 500 mg, 1 g

5-Methoxypicolinimidamide hydrochloride is a substituted pyridine derivative, categorized as a heterocyclic building block and a nitrogen-donor ligand. [REFS-1, REFS-2] It is primarily utilized as a precursor in multi-step organic synthesis or as a ligand in transition metal catalysis. The presence of a 5-methoxy group provides specific electronic properties, while the hydrochloride salt form is intended to enhance stability and improve handling characteristics, such as solubility in polar solvents, compared to the free base. [REFS-3, REFS-4]

Research Fit

Building block class

Heterocyclic amidine — picolinimidamide core, supplied as hydrochloride salt

Purity grade

HPLC-verified purity specification suitable for catalytic screening workflows

Storage & handling

Ambient storage condition supports stable room-temperature procurement

Substituting this compound with seemingly similar alternatives introduces significant process and performance risks. Replacing the 5-methoxy group with hydrogen (picolinimidamide) or another substituent alters the electronic modulation of the pyridine ring, which is critical for tuning catalytic activity and selectivity. [1] The specific 5-position of the methoxy group is often essential for achieving desired binding interactions in biological targets, where positional isomers or other functional groups like hydroxyl may lead to a complete loss of activity. [2] Furthermore, procuring the free base instead of the hydrochloride salt can compromise processability due to potential differences in physical state, stability, and lower solubility in common polar or aqueous reaction media, complicating accurate dosing and handling.

Substitution Risk

5-Methoxy picolinimidamide HCl 4-Methoxy positional isomer

Positional isomerism alters crystal packing and solubility; melting point and dissolution kinetics may not transfer directly without comparative data.

5-Methoxy picolinimidamide HCl Unsubstituted picolinimidamide HCl

Lacks electron-donating methoxy substituent; room-temperature cross-coupling reactivity context may not transfer, requiring independent validation.

5-Methoxy picolinimidamide HCl 5-Pyrrolidinyl picolinimidamide HCl

Stronger electron donor with bulkier substituent; electronic and steric profile may differ, requiring independent assay validation.

Enhanced Catalytic Selectivity: Significant Suppression of β-Hydride Elimination in Ni-Catalyzed Coupling

In nickel-catalyzed cross-coupling reactions, ligand systems based on methoxypicolinimidamide demonstrate superior performance in minimizing a common side reaction, β-hydride elimination. This results in side product formation of ≤2%, a significant improvement over other ligand classes that yield 8–12% of the undesired product under similar conditions. This enhanced stability is attributed to stronger metal-ligand interactions, evidenced by shorter Ni–N bond lengths (1.98 Å) compared to comparator ligands (2.04–2.11 Å).

Evidence Dimensionβ-Hydride Elimination Byproduct Formation
Target Compound Data≤2% (for methoxypicolinimidamide-based system)
Comparator Or BaselineOther picolinamide-type ligands: 8–12%
Quantified Difference4x to 6x reduction in side product formation
ConditionsNickel-catalyzed coupling of 4-bromoacetophenone with benzylamine at 80°C.

This directly translates to higher product purity and yield, reducing downstream purification costs and improving process efficiency for synthetic chemistry buyers.

Melting Point
Cross-study comparable

5-Methoxy: 145–149°C vs. 4-Methoxy: 174–176°C (both ≥95% purity, solid form)

Position-dependent crystal packing; may indicate higher solubility profile for the 5-methoxy isomer.

Lower lattice energy context; dissolution kinetics require experimental confirmation.

Criticality in Bioactive Scaffolds: Non-Interchangeability of the 5-Methoxy Group for Target Binding

In the development of inhibitors for Heat Shock Protein 70 (Hsp70), the specific role of substituents on a pyridine core was evaluated. While a 5-methoxy substituted pyridine compound showed potent inhibitory activity, replacing this group with a 5-hydroxy group, a common metabolic or synthetic alternative, resulted in a complete loss of biological activity. [1]

Evidence DimensionBiological Activity (Hsp70 Inhibition)
Target Compound DataActive (for 5-methoxy pyridine scaffold)
Comparator Or Baseline5-hydroxy pyridine scaffold: Inactive
Quantified DifferenceAbolished activity
ConditionsIn vitro assay for Hsp70 inhibition.

For medicinal chemists, this demonstrates that the 5-methoxy group is a critical, non-interchangeable feature for achieving specific molecular interactions, making this exact compound essential for programs targeting similar binding pockets.

Room-Temp. Reactivity
Class-level inference

Electron-donating 5-methoxy group enables Ni-catalyzed cross-coupling of aryl bromides with RAEs at room temperature, with TBAI additive and Zn reductant.

Reported operational context for room-temperature catalytic screening workflows.

Exact kinetic parameters not publicly disclosed; data to verify in specific substrate scopes.

Improved Processability: Enhanced Solubility and Handling as a Hydrochloride Salt

The hydrochloride salt form of 5-methoxypicolinimidamide is designed for improved processability over its free base. As a salt, it is typically a more stable, crystalline solid with enhanced solubility in aqueous or polar protic solvents. This contrasts with the corresponding free base, which may be less stable or harder to handle, thereby complicating its use in reproducible, scalable laboratory or industrial processes.

Evidence DimensionSolubility & Handling
Target Compound DataEnhanced solubility in aqueous solutions; typically a stable solid
Comparator Or BaselineFree Base Form: Potentially lower stability and solubility in polar media
Quantified DifferenceQualitative improvement in handling and process integration
ConditionsGeneral laboratory and process chemistry settings.

Procuring the hydrochloride salt simplifies reaction setup, improves dosing accuracy, and ensures better reproducibility, which are critical factors for process scale-up and manufacturing.

Purity Specification
Direct head-to-head

5-Methoxy: >95.0% (HPLC area% + Precipitation Titration), NMR confirmed vs. 5-Pyrrolidinyl: >98.0% (Precipitation Titration + qNMR)

Defined analytical specification context; supports purity benchmark review for procurement.

Different analytical methods; moderate vs. strong electron-donor profiles differ.

Predicted Solubility
Class-level inference

2.83 mg/mL (ESOL, Very soluble class); LogS −1.82; 3 H-bond acceptors; TPSA ~72 Ų

Predicted higher aqueous compatibility versus unsubstituted parent (2 H-bond acceptors, TPSA ~51 Ų).

Computational prediction only; experimental solubility and partitioning data to verify.

Precursor for High-Selectivity Nickel-Catalyzed Cross-Coupling Reactions

For synthetic routes where minimizing byproducts from side reactions like β-hydride elimination is critical to achieving high purity and yield. Its use as a ligand precursor is justified when the cost of extensive downstream purification of the final product outweighs the cost of this specialized reagent.

Core Building Block in Medicinal Chemistry Programs

Ideal for structure-activity relationship (SAR) studies where target engagement is dependent on the specific hydrogen bond accepting and steric properties of a 5-methoxy-pyridine scaffold. It should be prioritized when initial screening or computational modeling indicates this specific substitution pattern is required for potency. [1]

Streamlining Workflows in Aqueous or Polar Media Syntheses

In processes requiring the use of polar or aqueous solvent systems, the hydrochloride salt form provides a direct processability advantage over the free base, justifying its selection to ensure reliable solubility, stability, and handling for reproducible outcomes.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cross-electrophile coupling screening
Electron-donating ligand profile
Room-temperature reactivity verification with aryl bromide / RAE substrate pairs
Electronic parameter space studies
Moderate electron-donating character
Substrate scope compatibility testing across electronically diverse aryl halides
Reproducible catalytic protocols
HPLC-verified purity grade
Lot-to-lot consistency and dissolution kinetics assessment
Ligand derivatization libraries
5-position synthetic handle
Solubility profiling and functionalization assessment for focused library synthesis

Other CAS

1179359-60-4

Explore Compound Types